N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide
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Overview
Description
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core, a phenyl ring, and a methoxypyrrolidine moiety
Mechanism of Action
Target of Action
The primary targets of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide are currently under investigation. As a complex organic compound, it may interact with multiple biological targets, contributing to its potential therapeutic effects .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is known that compounds with similar structures can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability. These properties, which include how quickly the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted, are crucial for understanding the compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are currently being studied. These effects are likely to be diverse, given the compound’s complex structure and potential interactions with multiple targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The phenyl ring is then introduced through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The methoxypyrrolidine moiety is added through nucleophilic substitution reactions, often using methoxypyrrolidine as a nucleophile .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxypyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Methoxypyrrolidine, various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Quinoxaline derivatives: Compounds with a quinoxaline core, often used in medicinal chemistry.
Uniqueness
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide is unique due to its combination of a quinoxaline core, phenyl ring, and methoxypyrrolidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-8-11-24(13-17)16-5-3-15(4-6-16)23-20(25)14-2-7-18-19(12-14)22-10-9-21-18/h2-7,9-10,12,17H,8,11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWPCQUPAJTEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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